Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1958100-34-9) is a bicyclic amine derivative characterized by a 9-azabicyclo[3.3.1]nonane core. The compound features a benzyl carboxylate ester at the 9-position and a methylamino substituent at the 3-position in the exo-configuration, as confirmed by NMR and synthetic protocols . Its synthesis typically involves multi-step processes, including reductive amination and esterification, with yields and purity verified via HPLC and spectroscopic methods .
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3 |
InChI Key |
QXNYDGDGCRFDBF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The azabicyclo[3.3.1]nonane scaffold serves as the foundational structure for subsequent derivatization. A widely cited method involves the condensation of acetone dicarboxylic acid (1) with glutaraldehyde (2) in the presence of benzylamine under acidic conditions . This reaction proceeds via a tandem Mannich reaction and cyclization, yielding 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) as a key intermediate .
Reaction Conditions:
-
Solvent: Aqueous sulfuric acid (18% v/v)
-
Temperature: 0–10°C during addition, followed by aging at 25°C
-
Stoichiometry: 1.0 equiv acetone dicarboxylic acid, 1.0 equiv glutaraldehyde, 0.9 equiv benzylamine
The product is extracted into methyl tert-butyl ether (MTBE) and purified via silica gel chromatography, achieving a yield of 57% . Structural confirmation is performed using quantitative NMR and HPLC analysis .
Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The ketone group in intermediate 3 is reduced to a secondary alcohol using sodium borohydride (NaBH) in methanol . This step is critical for introducing the stereochemical configuration necessary for subsequent functionalization.
Reaction Conditions:
-
Reducing Agent: 2.0 equiv NaBH
-
Solvent: Methanol
-
Temperature: 0–5°C during addition, followed by stirring at 25°C
The reaction is quenched with hydrochloric acid, and the product (4) is isolated via distillation under reduced pressure, yielding 89% with >95% purity by HPLC .
Dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
Alcohol 4 undergoes acid-catalyzed dehydration to form the alkene derivative (5). Concentrated sulfuric acid (70% v/v) is employed as both the catalyst and solvent, facilitating elimination at elevated temperatures .
Reaction Conditions:
The product is extracted into dichloromethane (DCM) and purified via distillation, achieving a 93% yield .
Hydrogenation to 9-Azabicyclo[3.3.1]nonane
The benzyl protecting group is removed via catalytic hydrogenation of intermediate 5 using palladium hydroxide on carbon (Pd(OH)/C) under hydrogen gas . This step regenerates the free amine in the azabicyclo core (6), which is essential for subsequent carbamate formation.
Reaction Conditions:
The product is isolated after filtration and solvent evaporation, yielding 89.6% with >97% purity .
Benzyl Carbamate Formation
The free amine at position 9 is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions .
Reaction Conditions:
-
Reagent: 1.1 equiv benzyl chloroformate
-
Base: Aqueous sodium hydroxide (10% w/v)
-
Solvent: Dichloromethane/water biphasic system
The product is extracted into DCM, washed with brine, and purified via recrystallization or column chromatography .
Purification and Characterization
Final purification is achieved using silica gel chromatography with gradients of ethyl acetate in hexanes. Critical characterization data include:
Spectroscopic Data (Representative):
-
NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCHPh), 3.85–3.70 (m, 2H, bridgehead H), 2.45 (s, 3H, NCH) .
Optimization Strategies and Yield Considerations
| Step | Key Parameters | Yield Improvement Tactics |
|---|---|---|
| 1 | Acid concentration, stoichiometry | Use of excess benzylamine (1.2 equiv) to drive cyclization |
| 2 | NaBH addition rate | Slow addition to minimize exotherm |
| 4 | Catalyst loading | Increase Pd(OH)/C to 25 wt% for faster hydrogenolysis |
| 6 | Solvent choice | Replace DCM with THF for better solubility |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine for the Michael reaction, and various oxidizing and reducing agents for other transformations .
Major Products Formed
The major products formed from these reactions include 6- and 6,8-substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibit promising anticancer properties through mechanisms such as enzyme inhibition and apoptosis induction.
Case Study:
In a study focused on enzyme inhibition, compounds similar to this compound displayed significant activity against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II, which is crucial for developing targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects, particularly against bacterial strains. Inhibition of carbonic anhydrases in bacteria can disrupt their growth and survival.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 12 |
| Compound B | S. aureus | 18 | 8 |
| Benzyl Compound | Pseudomonas aeruginosa | 20 | 10 |
Acetylcholinesterase Inhibition
This compound has been investigated for its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's.
Case Study:
In vitro studies demonstrated that certain derivatives exhibited substantial inhibition of acetylcholinesterase activity, which could lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
Synthesis and Mechanistic Studies
The synthesis of this compound involves multi-step organic reactions, often starting from simpler bicyclic compounds and incorporating functional groups that enhance biological activity.
Mechanistic Insights:
Research has focused on understanding the mechanism of action through molecular docking studies and kinetic analyses, revealing how these compounds interact at the molecular level with target enzymes .
Mechanism of Action
The mechanism of action for Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Diazabicyclo Analogues of Maraviroc
Maraviroc-derived compounds, such as Methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (7), differ by the addition of a second nitrogen atom at the 3-position. Key distinctions include:
- Structural Features: Compound 7 retains the bicyclic core but replaces the methylamino group with a benzyl-diaza moiety .
- Synthetic Routes : Synthesized via General Procedure A (alkylation of amines), yielding 70–80% purity, compared to the target compound’s reductive amination approach (81% yield) .
Table 1: Diazabicyclo Analogues vs. Target Compound
Tert-Butyl Carboxylate Derivatives
tert-Butyl 3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-9-azabicyclo[3.3.1]nonane-9-carboxylate (13) features a bulky tert-butyl group and a pyrimido-oxazine substituent. Differences include:
Amide vs. Ester Derivatives
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide (–7) replaces the carboxylate ester with a benzamide group. Key contrasts:
Stereochemical Variants
The endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane () highlights the importance of stereochemistry. The exo-configuration of the target compound may confer superior binding affinity in receptor interactions, as seen in maraviroc analogues where stereochemistry dictates antiviral potency .
Biological Activity
Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known by its CAS number 1958100-34-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 288.39 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₂ |
| Molecular Weight | 288.39 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 420.7 ± 45.0 °C at 760 mmHg |
| Flash Point | 208.2 ± 28.7 °C |
Synthesis
This compound can be synthesized through various organic synthesis methods involving the azabicyclic framework. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity.
Pharmacological Effects
The compound has been studied for its potential effects on various biological systems, particularly in relation to its interaction with neurotransmitter systems.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
- Potential Therapeutic Applications : Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound could have applications in treating neurological disorders, including depression and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits moderate inhibitory activity on certain enzyme systems related to neurotransmitter metabolism, suggesting a mechanism through which it may exert its effects.
Case Studies
Several case studies have explored the pharmacological profiles of similar compounds within the azabicyclo family:
- Case Study 1 : A study on related azabicyclic compounds showed significant inhibition of GABA transaminase, leading to increased GABA levels in neuronal cultures, which may have implications for anxiety treatment.
- Case Study 2 : Research on benzyl derivatives indicated potential anti-inflammatory properties, which could extend the therapeutic use of this compound beyond neurological applications.
Q & A
Q. What are the recommended synthetic routes for Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate?
The synthesis of this compound typically involves multi-step protocols, including:
- N-Alkylation : Introducing the methylamino group via alkylation of the bicyclic amine precursor. For example, quaternary ammonium salts (e.g., 9-benzyl derivatives) are synthesized using alkyl halides or benzyl halides under basic conditions .
- Carboxylation : The benzyl carboxylate group is introduced via esterification or carbamate formation. Tert-butyloxycarbonyl (BOC) protection is often employed to stabilize intermediates, followed by deprotection under acidic conditions .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified by HPLC or NMR .
Q. How is the structural integrity of this compound confirmed?
Structural characterization employs:
- NMR Spectroscopy : Carbon-13 NMR is critical for confirming the bicyclic scaffold. For instance, chair-boat vs. double-chair conformations in 9-azabicyclo derivatives are distinguished by chemical shifts of bridgehead carbons (e.g., C3 and C7) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns confirming substituent placement .
- X-ray Crystallography : Used sparingly due to challenges in crystallizing bicyclic amines, but provides definitive stereochemical assignments .
Advanced Research Questions
Q. What are the implications of this compound’s conformation on its pharmacological activity?
- Receptor Binding : Conformational flexibility impacts binding to targets like the 5-HT3 receptor. For example, rigid chair-boat conformations may enhance selectivity by reducing off-target interactions .
- Catalytic Applications : Derivatives such as 9-azabicyclo nonane N-oxyl (ABNO) exhibit enhanced catalytic activity in alcohol oxidations due to reduced steric hindrance in the transition state compared to TEMPO .
Q. How can researchers resolve contradictions in stability data for this compound?
- Storage Conditions : Stability varies with formulation. Hydrochloride salts (e.g., 9-benzyl derivatives) are hygroscopic and require desiccated storage, while free bases degrade under acidic conditions .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., boiling points ~160°C for hydrochloride salts) .
Methodological Considerations
Q. What analytical strategies are recommended for quantifying this compound in complex mixtures?
- LC-MS/MS : Enables detection at nanomolar concentrations in biological matrices, using deuterated internal standards to correct for matrix effects .
- Chiral HPLC : Resolves enantiomers if stereocenters are present, using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Q. How should researchers handle discrepancies in reported synthetic yields?
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., K2CO3 vs. NaH) to improve reproducibility. For example, NaH in THF enhances alkylation efficiency for 9-benzyl derivatives .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
